

An In-depth Technical Guide to the Physicochemical Properties of Fredericamycin A

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Compound of Interest

Compound Name: *Fredericamycin A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Fredericamycin A**, an antitumor antibiotic with a novel chemical structure. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.

Core Physicochemical Data

Fredericamycin A is a complex polyketide produced by the bacterium *Streptomyces griseus*. [1][2] It is distinguished by a unique spiro[3][3]nonane ring system, which contributes to its biological activity.[1] The fundamental physicochemical properties of **Fredericamycin A** are summarized in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₁ NO ₉	[1][3][4][5]
Molecular Weight	539.49 g/mol	[1][4][5]
Accurate Mass	539.1216 Da	[4]
Melting Point	>350 °C (decomposes)	[1][6]
pKa (in DMF)	6.80, 8.88	[1][6]
Appearance	Thin, platelet-like crystals	[1]

Table 2: Elemental Composition

Element	Percentage	Reference
Carbon (C)	66.79%	[1][3]
Hydrogen (H)	3.92%	[1][3]
Nitrogen (N)	2.60%	[1][3]
Oxygen (O)	26.69%	[1][3]

Table 3: Solubility Profile

Solvent	Solubility	Reference
Water	Insoluble (1.0 mg/ml for potassium salt)	[1]
Dimethyl Sulfoxide (DMSO)	Soluble (8 mg/ml)	[1][7]
Dimethylformamide (DMF)	Soluble	[1][7]
Acetic Acid	Soluble	[1][7]
Pyridine	Soluble	[1]
Methanol (acidic)	Partially Soluble	[1]
Chloroform (acidic)	Partially Soluble	[1]
Ethyl Acetate (acidic)	Partially Soluble	[1]
Petroleum Ether	Insoluble	[1]
Ether	Insoluble	[1]

Fredericamycin A also acts as an acid-base indicator, appearing red in acidic solutions and transitioning to green or blue in basic conditions.[1]

Experimental Protocols for Physicochemical Characterization

The determination of **Fredericamycin A**'s structure and properties has been accomplished through a combination of spectroscopic and analytical techniques.[2][8] The following sections detail the general methodologies for these key experiments as they apply to natural product analysis.

Isolation and Purification

The initial step in characterizing **Fredericamycin A** is its isolation from the fermentation broth of *Streptomyces griseus*. [7]

- **Fermentation:** The *Streptomyces griseus* strain is cultured in a suitable nutrient medium under controlled conditions to promote the production of **Fredericamycin A**.

- **Extraction:** The antibiotic is extracted from the fermentation broth using organic solvents.
- **Chromatography:** Purification is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for separating **Fredericamycin A** from other metabolites.^[2]^[7] A common solvent system for preparative TLC is a mixture of chloroform, methanol, and acetic acid.^[7]

Spectroscopic Analysis

Once a pure sample is obtained, its chemical structure is elucidated using a suite of spectroscopic methods.

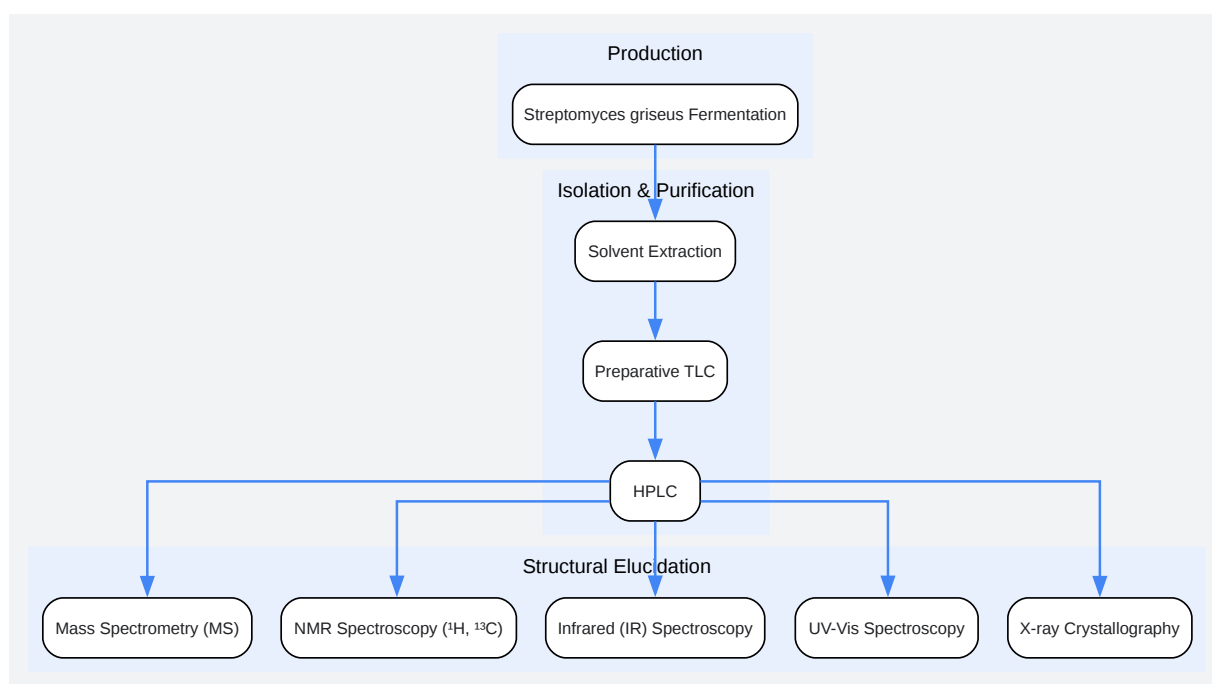
- **Mass Spectrometry (MS):** This technique is used to determine the molecular weight and elemental composition of the compound.^[9] High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the molecular formula.^[8]^[10]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.^[8] These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.^[9]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule.^[11] For **Fredericamycin A**, IR spectra would show characteristic absorption bands for carbonyl groups (C=O) and hydroxyl groups (O-H).^[7]
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum of **Fredericamycin A** is unique and provides information about the conjugated systems within the molecule.^[2] This technique is also useful for quantifying the concentration of the compound in solution.

X-ray Crystallography

The definitive three-dimensional structure of **Fredericamycin A** was determined by single-crystal X-ray crystallography.^[1] This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for **Fredericamycin A** characterization and a representative signaling pathway that may be affected by its antitumor activity.

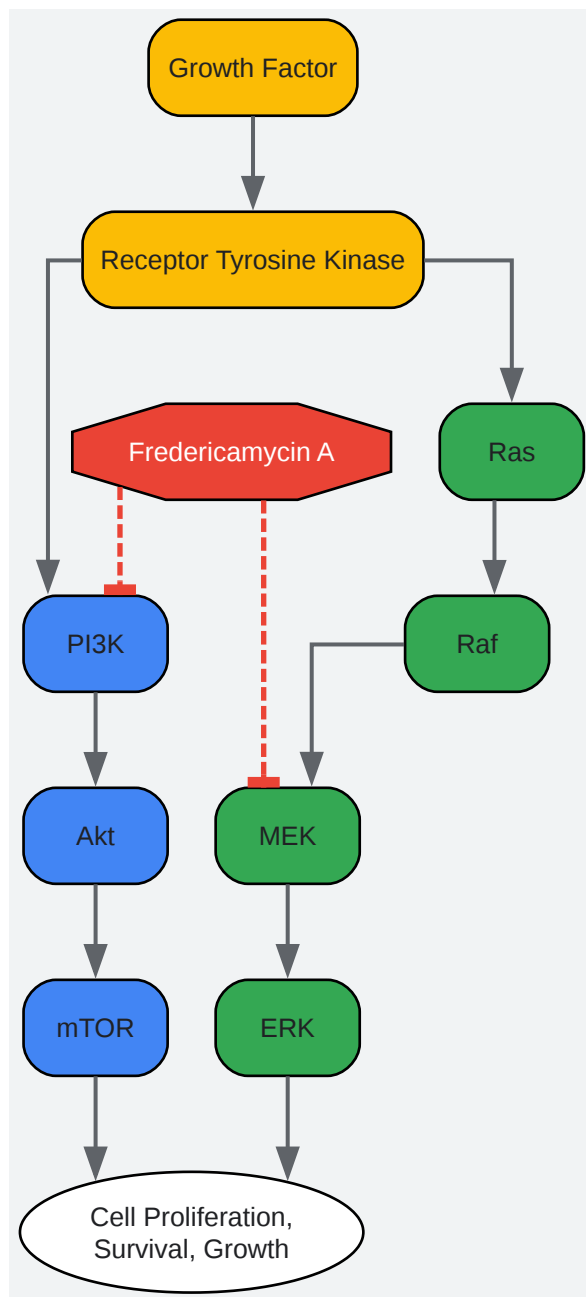


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Caption: Workflow for the isolation and characterization of **Fredericamycin A**.

Fredericamycin A exhibits potent antitumor activity, which is often achieved by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[12] While the precise molecular targets of **Fredericamycin A** are still under investigation, many antitumor

agents function by inhibiting pathways such as the MAPK/ERK and PI3K/Akt pathways, which are commonly dysregulated in cancer.[13][14]



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Caption: A generalized cancer cell signaling pathway potentially inhibited by **Fredericamycin A**.

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